

Comparative Analysis of PU141 Cross-Reactivity with Epigenetic Modifying Enzymes

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PU141
Cat. No.: B15583762

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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a potent small molecule inhibitor primarily targeting the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating lysine residues on histone tails and other proteins. The therapeutic potential of targeting p300/CBP in various diseases, including cancer, has led to the development of specific inhibitors like **PU141**. However, a thorough understanding of an inhibitor's selectivity is paramount for its development as a research tool or therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of **PU141** with other epigenetic modifying enzymes, supported by available experimental data and detailed methodologies.

Cross-Reactivity Profile of PU141 and Analogs

While specific cross-reactivity data for **PU141** against a broad panel of epigenetic enzymes is limited in publicly available literature, data for the structurally related pyridoisothiazolone derivative, PU139, offers valuable insights into the likely selectivity profile of **PU141**.

Histone Acetyltransferases (HATs)

Studies on PU139, a close analog of **PU141**, have demonstrated its activity against a panel of HATs. The inhibitory concentrations (IC50) for PU139 are summarized in the table below. Given the structural similarity, it is anticipated that **PU141** would exhibit a comparable inhibitory profile.

Enzyme Family	Enzyme	PU139 IC50 (µM)
GNAT	Gcn5	8.39[1]
GNAT	PCAF	9.74[1]
p300/CBP	CBP	2.49[1]
p300/CBP	p300	5.35[1]

Data presented is for PU139, a close structural analog of **PU141**.

This data suggests that while **PU141** is most potent against the p300/CBP family, it also exhibits inhibitory activity against members of the GNAT (Gcn5/PCAF) family of HATs, albeit at higher concentrations.

Other Epigenetic Modifying Enzymes

Currently, there is no publicly available data on the cross-reactivity of **PU141** against other major classes of epigenetic modifying enzymes, such as:

- Histone Methyltransferases (HMTs)
- Histone Demethylases (HDMs)
- Histone Deacetylases (HDACs)
- DNA Methyltransferases (DNMTs)

The absence of such data highlights a critical gap in the comprehensive profiling of **PU141** and underscores the need for further investigation to fully characterize its selectivity.

Experimental Protocols

The following section details a general methodology for an in vitro Histone Acetyltransferase (HAT) assay, which can be adapted to assess the inhibitory activity of compounds like **PU141** against a panel of HAT enzymes.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the transfer of a radiolabeled acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone substrate.

Materials:

- Recombinant HAT enzymes (e.g., p300, CBP, Gcn5, PCAF)
- Histone H3 or H4 peptide substrate
- [³H]-acetyl-CoA
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- **PU141** or other test compounds dissolved in DMSO
- Scintillation fluid
- Filter paper (e.g., P81 phosphocellulose paper)
- Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
- Microplate reader (scintillation counter)

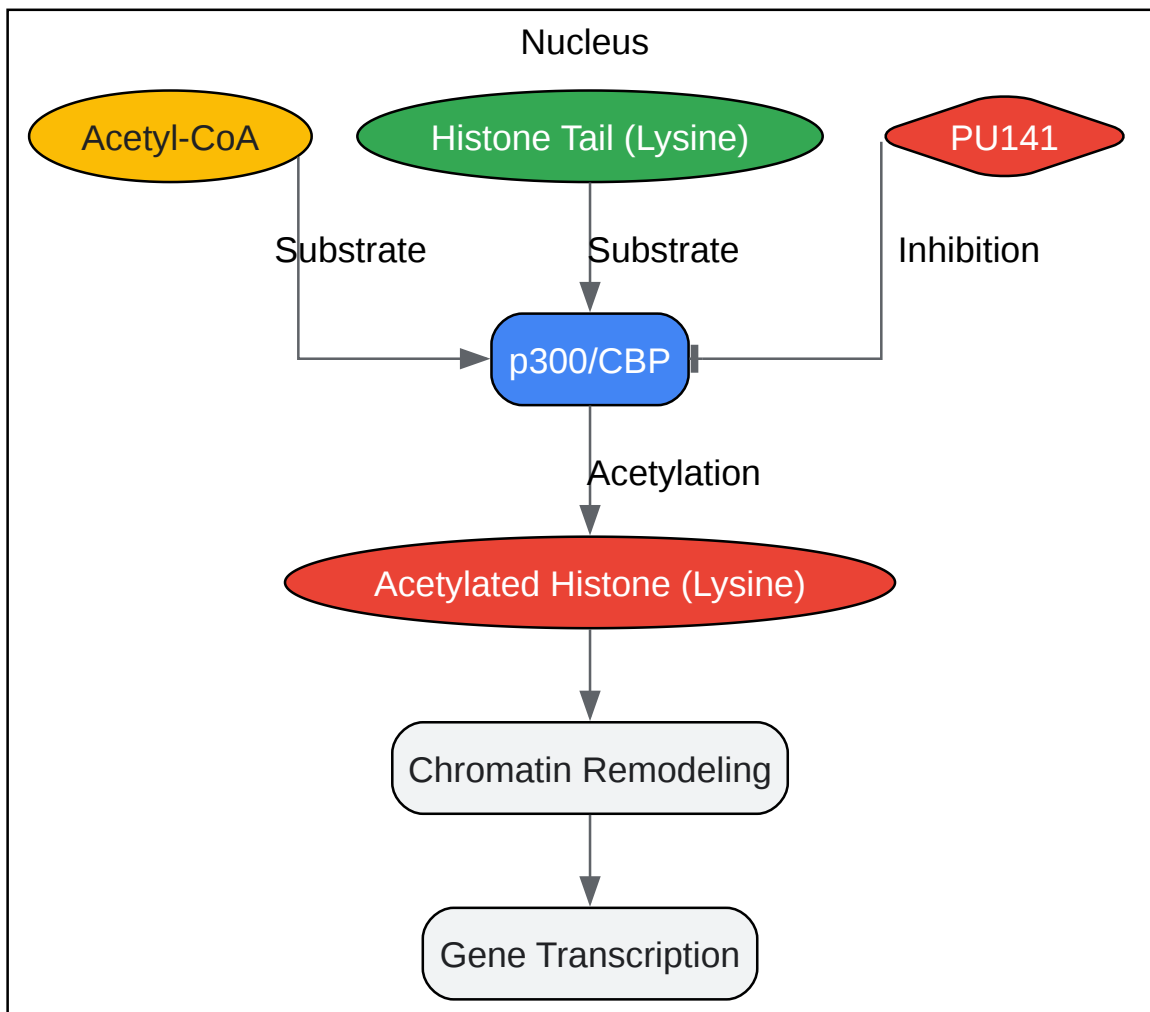
Procedure:

- **Reaction Setup:** In a 96-well plate, combine the assay buffer, recombinant HAT enzyme, and histone peptide substrate.
- **Inhibitor Addition:** Add varying concentrations of **PU141** (or vehicle control, DMSO) to the wells.

- **Initiation of Reaction:** Start the reaction by adding [³H]-acetyl-CoA to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Reaction Termination:** Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper to terminate the reaction.
- **Washing:** Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-acetyl-CoA.
- **Detection:** Place the dried filter paper into scintillation vials with scintillation fluid.
- **Data Analysis:** Measure the amount of incorporated radioactivity using a scintillation counter. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the role of p300/CBP in histone acetylation and the workflow for assessing inhibitor activity, the following diagrams are provided.



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Caption: p300/CBP signaling pathway and the inhibitory action of **PU141**.



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Caption: Workflow for in vitro HAT inhibition assay.

Conclusion

PU141 is a valuable chemical probe for studying the biological functions of p300/CBP. Based on data from its close analog, PU139, it is likely that **PU141** exhibits a degree of cross-reactivity with other histone acetyltransferases, particularly Gcn5 and PCAF, at concentrations higher than those required for p300/CBP inhibition. The lack of comprehensive selectivity profiling against a broader range of epigenetic modifying enzymes represents a significant knowledge gap. Researchers utilizing **PU141** should exercise caution and consider potential off-target effects, especially when using high concentrations. Further detailed cross-reactivity studies are essential to fully characterize the selectivity of **PU141** and solidify its role as a specific inhibitor for in vitro and in vivo applications.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- To cite this document: BenchChem. [Comparative Analysis of PU141 Cross-Reactivity with Epigenetic Modifying Enzymes]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583762/docs#comparative-analysis-of-pu141-cross-reactivity-with-epigenetic-modifying-enzymes\]](https://www.benchchem.com/product/b15583762/docs#comparative-analysis-of-pu141-cross-reactivity-with-epigenetic-modifying-enzymes)

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